molecular formula C6H8ClNO2 B12857956 5-(3-Chloropropyl)isoxazol-3(2H)-one

5-(3-Chloropropyl)isoxazol-3(2H)-one

Cat. No.: B12857956
M. Wt: 161.58 g/mol
InChI Key: AQFOJTASHNDMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chloropropyl)isoxazol-3(2H)-one is an organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloropropyl group attached to the isoxazole ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloropropyl)isoxazol-3(2H)-one typically involves the reaction of 3-chloropropylamine with a suitable isoxazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification techniques such as recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropropyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the isoxazole ring can lead to the formation of isoxazoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloropropyl group.

    Oxidation Reactions: Compounds with additional hydroxyl or carbonyl groups.

    Reduction Reactions: Isoxazoline derivatives with reduced isoxazole rings.

Scientific Research Applications

5-(3-Chloropropyl)isoxazol-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Chloropropyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloropropyl)-5-methylisoxazole: Similar structure with a methyl group instead of a hydrogen atom on the isoxazole ring.

    3-(3-Chloropropyl)-4,5-dihydroisoxazole: Reduced form of the isoxazole ring, resulting in a dihydroisoxazole structure.

    3-(3-Chloropropyl)-5-phenylisoxazole: Contains a phenyl group attached to the isoxazole ring.

Uniqueness

5-(3-Chloropropyl)isoxazol-3(2H)-one is unique due to its specific substitution pattern and the presence of the chloropropyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H8ClNO2

Molecular Weight

161.58 g/mol

IUPAC Name

5-(3-chloropropyl)-1,2-oxazol-3-one

InChI

InChI=1S/C6H8ClNO2/c7-3-1-2-5-4-6(9)8-10-5/h4H,1-3H2,(H,8,9)

InChI Key

AQFOJTASHNDMBV-UHFFFAOYSA-N

Canonical SMILES

C1=C(ONC1=O)CCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.